molecular formula C12H21NO2 B575003 1-(Cyclohexylmethyl)pyrrolidine-2-carboxylic acid hydrochloride CAS No. 180845-74-3

1-(Cyclohexylmethyl)pyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B575003
CAS No.: 180845-74-3
M. Wt: 211.305
InChI Key: XRYRJXQJSTWFDB-NSHDSACASA-N
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Description

1-(Cyclohexylmethyl)pyrrolidine-2-carboxylic acid hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclohexylmethyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves the reaction of cyclohexylmethylamine with pyrrolidine-2-carboxylic acid under acidic conditions to form the hydrochloride salt. The reaction is usually carried out in a solvent such as methanol or ethanol, and the product is isolated by crystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for high yield and purity, and the product is often purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclohexylmethyl)pyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring or the cyclohexylmethyl group is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides, amines, or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(Cyclohexylmethyl)pyrrolidine-2-carboxylic acid hydrochloride has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent for various diseases. It is investigated for its ability to interact with specific biological targets and pathways.

    Industry: The compound is used in the development of new materials and chemical processes. It is also employed in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 1-(Cyclohexylmethyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity. These interactions can result in various biological effects, such as inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

1-(Cyclohexylmethyl)pyrrolidine-2-carboxylic acid hydrochloride can be compared with other pyrrolidine derivatives, such as:

    Pyrrolidine-2-one: A lactam derivative with different biological activities and applications.

    Pyrrolidine-2,5-dione: Known for its inhibitory activity on carbonic anhydrase enzymes.

    Prolinol: A hydroxylated pyrrolidine derivative with unique stereochemistry and biological properties.

Properties

IUPAC Name

1-(cyclohexylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2.ClH/c14-12(15)11-7-4-8-13(11)9-10-5-2-1-3-6-10;/h10-11H,1-9H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLBGGRJBUQKXLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2CCCC2C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40693854
Record name 1-(Cyclohexylmethyl)proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180845-74-3
Record name 1-(Cyclohexylmethyl)proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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